molecular formula C8H12O2 B12695485 Hexanoic acid, 2-ethenylidene- CAS No. 5665-73-6

Hexanoic acid, 2-ethenylidene-

Cat. No.: B12695485
CAS No.: 5665-73-6
M. Wt: 140.18 g/mol
InChI Key: ONFXFSACNROWII-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 2-ethenylidene-, can be achieved through several methods. One common approach involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration to form the ethenylidene group. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of hexanoic acid, 2-ethenylidene-, may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as manganese acetate or copper acetate can be employed to facilitate the reaction. The process may also include purification steps, such as distillation or crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-ethenylidene-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group, resulting in hexanoic acid derivatives.

    Substitution: The ethenylidene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hexanoic acid derivatives with an ethyl group.

    Substitution: Various substituted hexanoic acid derivatives.

Scientific Research Applications

Hexanoic acid, 2-ethenylidene-, has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-ethenylidene-, involves its interaction with specific molecular targets and pathways. The ethenylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 2-ethyl-:

    Hexanoic acid: The parent compound without any substituents at the second carbon position.

Uniqueness

Hexanoic acid, 2-ethenylidene-, is unique due to the presence of the ethenylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.

Properties

CAS No.

5665-73-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethenylhexanoate

InChI

InChI=1S/C8H12O2/c1-3-5-6-7(4-2)8(9)10/h4H,2-3,5-6H2,1H3

InChI Key

ONFXFSACNROWII-UHFFFAOYSA-N

Canonical SMILES

CCCC[C+](C=C)C(=O)[O-]

Origin of Product

United States

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